molecular formula C22H16N2O3 B11218215 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate

Cat. No.: B11218215
M. Wt: 356.4 g/mol
InChI Key: QFBSIKRCXPBFSW-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves the reaction of 2-methylphenyl hydrazine with benzoic acid derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. The process may involve multiple steps, including the formation of intermediates such as hydrazones and subsequent cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The oxadiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl] benzoate

InChI

InChI=1S/C22H16N2O3/c1-15-7-5-6-10-19(15)20-23-21(27-24-20)16-11-13-18(14-12-16)26-22(25)17-8-3-2-4-9-17/h2-14H,1H3

InChI Key

QFBSIKRCXPBFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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